molecular formula C16H24N2O3S B2549237 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide CAS No. 941900-69-2

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Cat. No.: B2549237
CAS No.: 941900-69-2
M. Wt: 324.44
InChI Key: BXVJJZOTYIUUPQ-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Sulfonamide Derivatives

Antimicrobial and Antifungal Activities

A study explored the synthesis of novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups. These compounds, including quaternary ammonium salts derived from sulfonamides, demonstrated antimicrobial and antifungal activities, indicating their potential biological utility (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis in Organic Synthesis

Research introduced a novel nanosized N-sulfonic acid catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This demonstrates the role of sulfonamide derivatives in facilitating efficient organic reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Inhibition of Protein Phosphorylation

Another research focused on the inhibitory action of a synthesized isoquinolinesulfonamide against cyclic AMP-dependent protein kinase, suggesting its utility in studying protein kinase A's role in neurite outgrowth and protein phosphorylation in cells (Chijiwa et al., 1990).

Synthetic Applications in Medicinal Chemistry

Studies also involve the synthesis of EP3 receptor antagonist analogues via sulfoximine-directed ruthenium-catalyzed ortho-C-H alkenylation of arenes and heteroarenes. This underscores the synthetic versatility of sulfonamide derivatives in the development of pharmaceuticals (Yadav, Rit, Shankar, & Sahoo, 2014).

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11(2)16(19)18-9-5-6-13-7-8-14(10-15(13)18)17-22(20,21)12(3)4/h7-8,10-12,17H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVJJZOTYIUUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.